molecular formula C20H26N2O4S B8525103 4-Benzyl-3-butoxy-N,N-dimethyl-5-sulfamoylbenzamide CAS No. 62275-74-5

4-Benzyl-3-butoxy-N,N-dimethyl-5-sulfamoylbenzamide

Cat. No. B8525103
M. Wt: 390.5 g/mol
InChI Key: LMQNBFQHRCVUGU-UHFFFAOYSA-N
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Patent
US04247550

Procedure details

A mixture of 4-benzyl-3-n-butoxy-5-sulfamylbenzoic acid (3.6 g), thionyl chloride (20 ml) and N,N-dimethylformamide (0.1 ml) is refluxed for 1 hour and is then evaporated in vacuo. The resulting crude 4-benzyl-3-n-butoxy-5-sulfamylbenzoyl chloride is dissolved in methylene chloride (30 ml), and the resulting solution is during about 15 minutes added dropwise to a stirred mixture of dimethylamine (10 ml; 40% in water) and methylene chloride (20 ml), keeping the temperature at 0°-5° C. by external cooling. After stirring for an additional 2 hours at 22°-25° C., the mixture is washed with water and the organic layer is separated and dried in the presence of magnesium sulphate. Filtration followed by evaporation in vacuo yields crude 4-benzyl-3-n-butoxy-5-sulfamyl-N,N-dimethylbenzamide. After recrystallization from benzene it is obtained with a melting point of 199°-201° C.
Name
4-benzyl-3-n-butoxy-5-sulfamylbenzoic acid
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:16]([S:17](=[O:20])(=[O:19])[NH2:18])=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][C:9]=1[O:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH3:30][N:31](C)[CH:32]=O>>[CH2:1]([C:8]1[C:16]([S:17](=[O:20])(=[O:19])[NH2:18])=[CH:15][C:11]([C:12]([N:31]([CH3:32])[CH3:30])=[O:13])=[CH:10][C:9]=1[O:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
4-benzyl-3-n-butoxy-5-sulfamylbenzoic acid
Quantity
3.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)OCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 2 hours at 22°-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is then evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude 4-benzyl-3-n-butoxy-5-sulfamylbenzoyl chloride is dissolved in methylene chloride (30 ml)
ADDITION
Type
ADDITION
Details
added dropwise to a stirred mixture of dimethylamine (10 ml; 40% in water) and methylene chloride (20 ml)
CUSTOM
Type
CUSTOM
Details
at 0°-5° C.
WASH
Type
WASH
Details
the mixture is washed with water
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in the presence of magnesium sulphate
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=C(C(=O)N(C)C)C=C1S(N)(=O)=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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